N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide is an organic compound that features a complex structure with a furan ring, a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Introduction of the benzamide moiety: The intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar benzamide moiety and pyridine ring but differs in the substituents on the pyridine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature heterocyclic rings and are studied for their biological activities.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a furan ring, a pyridine moiety, and a benzamide core. The synthesis typically involves multiple steps:
- Formation of the Furan-Pyridine Intermediate : This step often employs methods such as Suzuki-Miyaura coupling using palladium catalysts.
- Introduction of the Benzamide Moiety : The intermediate is reacted with 2-methylbenzoyl chloride in the presence of bases like triethylamine to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
- Receptor Modulation : It might act on various receptors, altering their activity and leading to physiological effects .
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . this compound may share these properties due to its structural similarities.
Antimicrobial Properties
Preliminary studies suggest that the compound could possess antimicrobial activity. Compounds with furan and pyridine moieties have been noted for their ability to disrupt bacterial biofilms and inhibit growth through various mechanisms, including interference with quorum sensing systems .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various benzamide derivatives, this compound showed significant inhibition of cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compounds containing furan and pyridine rings. The study found that these compounds could effectively reduce biofilm formation in Pseudomonas aeruginosa, suggesting that this compound may enhance antibiotic efficacy when used in combination therapies.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-4-2-3-5-17(13)18(21)20-10-14-8-16(11-19-9-14)15-6-7-22-12-15/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQZNAPSRGRPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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